![molecular formula C26H32N4O3 B6513985 7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892266-60-3](/img/structure/B6513985.png)
7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are widely used in medicinal chemistry due to their versatile biological activities .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the aza-Michael addition between a diamine and an in situ generated sulfonium salt .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, depending on their functional groups. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives depend on their specific structure. Generally, these compounds are solid at room temperature and have moderate to high solubility in organic solvents .Scientific Research Applications
Antiviral Research
HMS1621N10 has garnered interest in antiviral research due to its potential inhibitory effects against viral enzymes. Specifically, it has been investigated as a potential inhibitor targeting the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular dynamics simulations and virtual screening identified several promising inhibitors, including HMS1621N10 . Notably, F6548-1613, a derivative of HMS1621N10, demonstrated stable hydrogen bonds with key amino acids in 3CLpro, making it a candidate for further study.
Medicinal Chemistry
In the field of medicinal chemistry, researchers have explored HMS1621N10 and its derivatives for their potential therapeutic applications. These compounds exhibit high binding affinity and favorable docking scores, making them attractive candidates for drug development. Further optimization and structure-activity relationship studies are ongoing to enhance their pharmacological properties .
Drug Repurposing
Given the urgency of finding effective treatments for COVID-19, drug repurposing has become a critical strategy. HMS1621N10’s structural features make it a suitable candidate for repurposing efforts. By leveraging existing compounds, researchers aim to accelerate the discovery of potential antiviral agents .
Biological Modeling and Simulation
Researchers have employed molecular dynamics simulations and pharmacoinformatics profiling to understand the interactions between HMS1621N10 and its target proteins. These computational approaches provide insights into binding modes, stability, and potential off-target effects, aiding in rational drug design .
Clinical Trials
While HMS1621N10 is still in preclinical stages, its promising properties warrant further investigation. Future clinical trials may explore its safety, efficacy, and pharmacokinetics in human subjects. Collaborations with pharmaceutical companies and research institutions are essential for advancing its development .
Other Potential Applications
Beyond antiviral research, HMS1621N10’s piperazine-containing scaffold could inspire novel drug design in various therapeutic areas. Its hydrophilic nature, ease of synthesis, and impact on physicochemical properties make it versatile. Researchers may explore its potential in kinase inhibition, receptor modulation, and other disease-specific contexts .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-4-5-6-11-30-25(32)21-10-9-20(17-22(21)27-26(30)33)24(31)29-14-12-28(13-15-29)23-16-18(2)7-8-19(23)3/h7-10,16-17H,4-6,11-15H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRYEVMOXUHGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

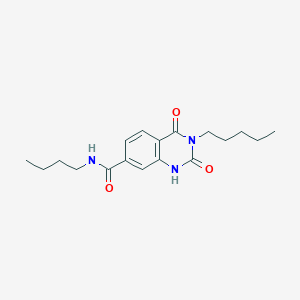
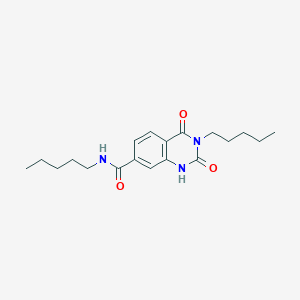
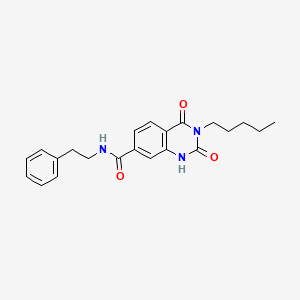


![N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513945.png)
![2,4-dioxo-3-pentyl-N-[3-(propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513948.png)
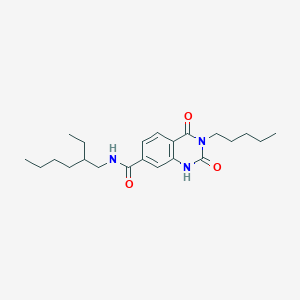
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513961.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513968.png)
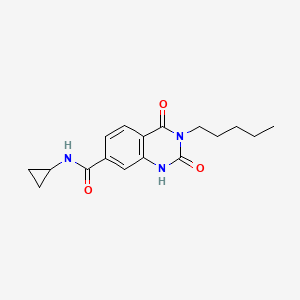
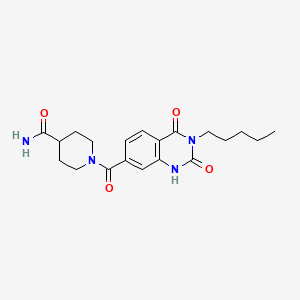
![7-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513979.png)
![N-{2-[(2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazolin-7-yl)formamido]ethyl}acetamide](/img/structure/B6513980.png)